

spebrutinib off-target effects TEC kinase inhibition

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Compound Focus: Spebrutinib

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Spebrutinib Off-Target Profile: TEC Kinase vs. BTK

Recent proteome-wide kinetic studies have quantified **spebrutinib**'s off-target activity. The table below summarizes its key inhibitory parameters against BTK and TEC kinase.

Kinase Target	Relationship to BTK	Reported Potency (kinact/KI)	Key Finding
BTK	Primary Target	Benchmark	The intended target of spebrutinib [1] [2].
TEC Kinase	Off-Target (Same kinase family)	>10x more potent than for BTK	Shows higher inactivation rate and apparent affinity than BTK [1] [3].
BLK	Off-Target	Identified (kinetics reproduced for ibrutinib)	A known off-target of the related BTK inhibitor ibrutinib, which COOKIE-Pro can also identify [1].

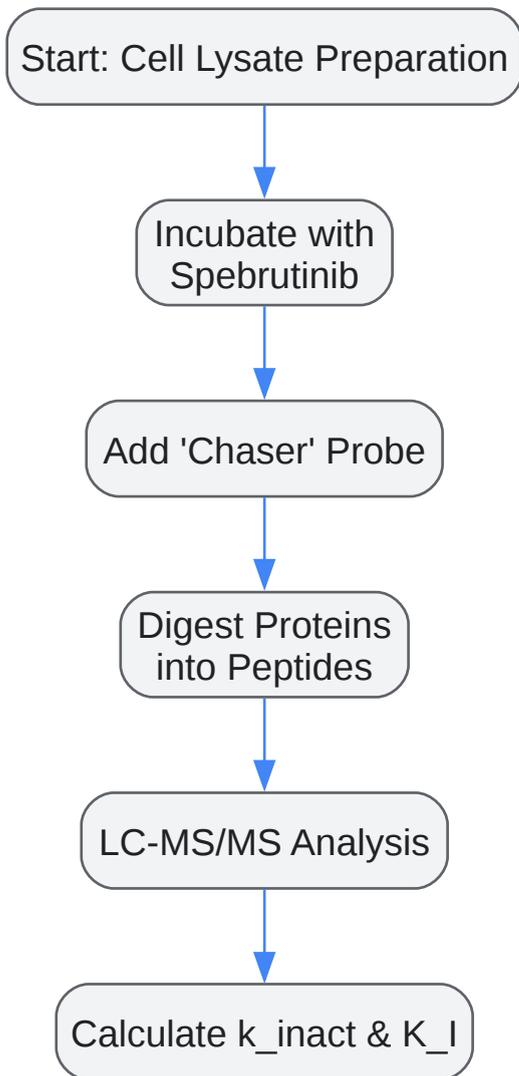
Experimental Guide: Profiling Off-Target Effects

To investigate **spebrutinib**'s off-target effects in your own experiments, the following methodologies are recommended.

Method 1: COOKIE-Pro for Proteome-Wide Kinetic Profiling

The Covalent Occupancy Kinetic Enrichment via Proteomics (COOKIE-Pro) method uses quantitative mass spectrometry to measure the binding kinetics of covalent inhibitors like **spebrutinib** across thousands of proteins in a cell [1] [3].

- **1. Cell Lysis:** Prepare a lysate from relevant cells (e.g., Ramos B-cell lymphoma cells) in a liquid solution [1] [3].
- **2. Drug Incubation:** Incubate the cell lysate with **spebrutinib** across a range of concentrations and time points [1].
- **3. "Chaser" Probe Application:** Introduce a specialized probe that covalently binds to any unoccupied cysteine residues on proteins that **spebrutinib** did not bind to [3].
- **4. Sample Digestion & Analysis:** Digest the proteins into peptides and analyze them using liquid chromatography and tandem mass spectrometry (LC-MS/MS). The probe's binding allows for quantification of drug occupancy [1].
- **5. Data Calculation:** Use the dose- and time-dependent occupancy data to calculate the inactivation rate (k_{inact}) and the apparent affinity constant (K_I) for thousands of proteins, enabling a direct comparison of drug selectivity [1].



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Method 2: In Silico & In Vitro Metabolic Studies

This approach predicts and identifies reactive metabolites that could contribute to off-target effects and adverse drug reactions [4].

- **In Silico Prediction:**
 - Use software like **StarDrop's WhichP450 module** to predict the main sites of metabolism.
 - Use the **XenoSite** web predictor to identify potential reactive intermediates.
 - Use **DEREK** software to identify structural alerts for toxicities within the **spebrutinib** molecule [4].
- **In Vitro Trapping Experiments:**

- Incubate **spebrutinib** with **Rat Liver Microsomes (RLM)** to generate metabolites.
- Use trapping agents like potassium cyanide (KCN), glutathione (GSH), and methoxylamine to stabilize reactive intermediates (e.g., iminium ions, iminoquinone, aldehydes) into detectable adducts.
- Characterize the resulting phase I metabolites and adducts using **LC-MS/MS** to identify pathways that may lead to off-target reactivity [4].

Troubleshooting Common Experimental Challenges

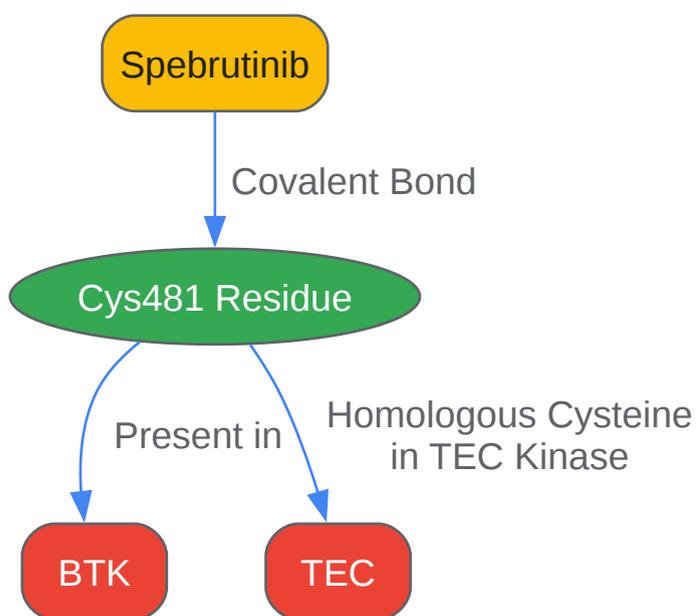
Here are solutions to common issues when studying kinase inhibitor selectivity.

Problem	Possible Cause	Solution & Recommendations
No/Low Assay Window	Incorrect instrument setup or filter configuration [5].	Verify emission filters and reader setup per manufacturer's guide. Use a positive control (Ibrutinib) to confirm the assay detects known off-targets like BLK and TEC [1] [5].
Inconsistent IC50 values	Differences in compound stock solution preparation between labs or experiments [5].	Standardize DMSO stock preparation and storage. Use a common reference standard across testing sites.
High Background/Noise in Assays	Contamination from concentrated proteins or reagents; incomplete washing [6].	Clean work surfaces thoroughly; use aerosol barrier pipette tips; avoid using plate washers previously exposed to assay interferents; validate washing technique [6].
Poor Dilution Linearity	"Hook effect" or matrix interference from upstream samples with high impurity levels [6].	Perform larger sample dilutions. Use assay-specific diluents that match the standard's matrix and validate recovery rates (95-105%) [6].

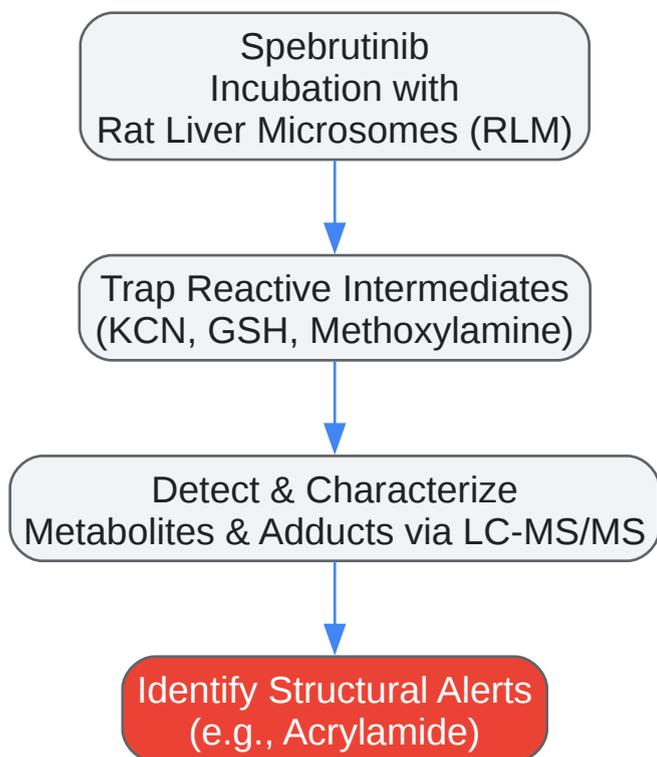
Key Considerations for Spebrutinib & TEC Kinase

- **Separate Intrinsic Reactivity from True Affinity:** A drug can appear potent simply because its "warhead" is highly reactive, leading to non-specific binding and side effects. Techniques like COOKIE-Pro help determine if potency comes from true binding affinity to the target or broad reactivity [3].
- **Understand the TEC Family Connection:** BTK and TEC are both part of the Tec family of kinases. They share a high degree of structural similarity, including a homologous cysteine residue that covalent inhibitors like **spebrutinib** target, which explains the potential for this specific off-target activity [2] [7].
- **Monitor for Metabolic Activation:** **Spebrutinib** can form reactive intermediates (e.g., via acrylamide or defluorination pathways) that may lead to unforeseen off-target adducts and toxicity. These should be investigated in metabolic studies [4].

The diagrams below illustrate the shared targeting mechanism and the experimental workflow for metabolic studies.



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